molecular formula C14H15N3O2 B13753758 4-Amino-2,5-dimethoxyazobenzene CAS No. 6300-63-6

4-Amino-2,5-dimethoxyazobenzene

Cat. No.: B13753758
CAS No.: 6300-63-6
M. Wt: 257.29 g/mol
InChI Key: WAMNCBOYTXKHGN-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethoxyazobenzene is an organic compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is part of the azobenzene family, known for their vibrant colors and photoswitchable properties. The molecular formula of this compound is C14H15N3O2, and it has a molecular weight of 257.29 g/mol .

Preparation Methods

The synthesis of 4-Amino-2,5-dimethoxyazobenzene typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with an appropriate aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

4-Amino-2,5-dimethoxyazobenzene undergoes various chemical reactions, including:

Common reagents include molecular iodine for oxidation and sodium dithionite for reduction. Major products formed from these reactions include azoxy compounds and substituted aromatic derivatives .

Scientific Research Applications

4-Amino-2,5-dimethoxyazobenzene has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Amino-2,5-dimethoxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution within the molecule, altering its chemical properties and interactions with other molecules. This property is exploited in various applications, from chemical sensing to the development of light-responsive materials .

Comparison with Similar Compounds

4-Amino-2,5-dimethoxyazobenzene can be compared with other azobenzene derivatives such as:

The uniqueness of this compound lies in its combination of amino and methoxy groups, which enhance its photoswitchable properties and expand its range of applications.

Properties

CAS No.

6300-63-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2,5-dimethoxy-4-phenyldiazenylaniline

InChI

InChI=1S/C14H15N3O2/c1-18-13-9-12(14(19-2)8-11(13)15)17-16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3

InChI Key

WAMNCBOYTXKHGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2

Origin of Product

United States

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